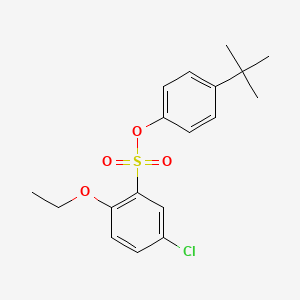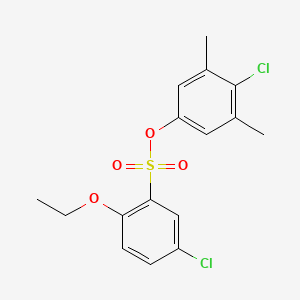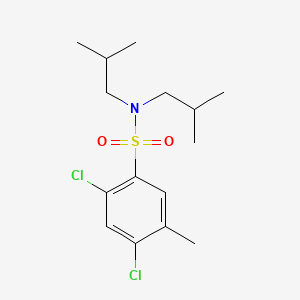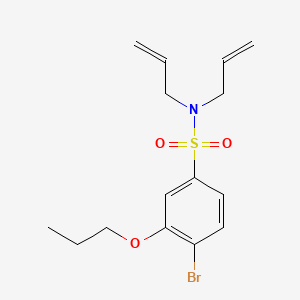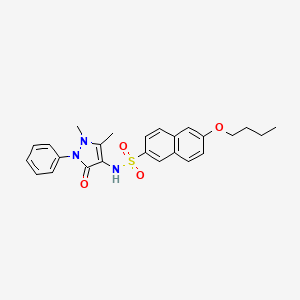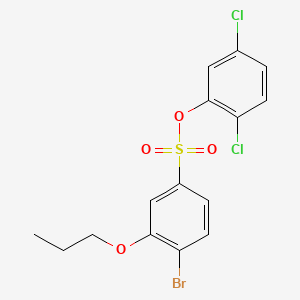
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate, also known as PIPES, is a buffering agent commonly used in scientific research. It is a sulfonic acid buffer that is widely used in biochemical and molecular biology experiments due to its ability to maintain a constant pH over a wide range of temperatures.
Wirkmechanismus
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate acts as a buffer by donating or accepting protons to maintain a constant pH. It has a pKa value of 7.5, which means it can maintain a pH range of 6.1-7.5. 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate also has a low UV absorbance, which makes it ideal for use in spectrophotometry and other optical assays.
Biochemical and Physiological Effects:
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is a non-toxic and non-irritating buffer that does not interfere with most biochemical reactions. It has a low affinity for metal ions, which makes it ideal for use in metal-dependent enzyme assays. 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is also compatible with most biological membranes, making it ideal for use in cell culture media.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate has several advantages over other buffering agents, including its ability to maintain a constant pH over a wide range of temperatures and its low UV absorbance. However, 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate has limitations, including its limited solubility in organic solvents and its low buffering capacity at low pH values.
Zukünftige Richtungen
There are several future directions for 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate research. One area of interest is the development of new 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate derivatives with improved solubility and buffering capacity. Another area of interest is the use of 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate in drug delivery systems, as it has been shown to enhance the stability and solubility of certain drugs. Additionally, 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate may have potential applications in the development of new diagnostic tools and biosensors.
Synthesemethoden
The synthesis of 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate involves the reaction between 4-isopropylphenol and diethoxyacetic acid, followed by sulfonation with sulfur trioxide. The final product is a white crystalline powder that is soluble in water and has a pH range of 6.1-7.5.
Wissenschaftliche Forschungsanwendungen
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is widely used in scientific research as a buffering agent in various biochemical and molecular biology experiments. It is commonly used in electrophoresis, protein purification, and enzyme assays. 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is also used in cell culture media to maintain a constant pH and prevent the accumulation of toxic byproducts.
Eigenschaften
IUPAC Name |
(4-propan-2-ylphenyl) 2,5-diethoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5S/c1-6-23-18-13-20(19(24-7-2)12-15(18)5)26(21,22)25-17-10-8-16(9-11-17)14(3)4/h8-14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDERDGRKPRKWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)OC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




